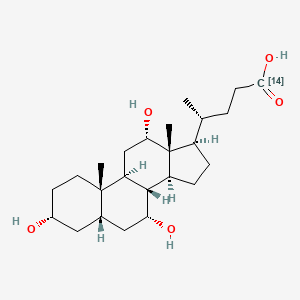

Cholic acid, (carboxy-14C)

Description

Contextual Significance of Cholic Acid in Biochemical Research

Cholic acid is a primary bile acid synthesized from cholesterol in the liver of humans and most vertebrates. biocrates.comnih.gov It plays a fundamental role in several physiological processes. Primarily, cholic acid and its conjugated forms (bile salts) are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. biocrates.compatsnap.comresearchgate.net They act as powerful detergents, emulsifying large fat globules into smaller micelles, which increases the surface area for enzymatic digestion by lipases. patsnap.comresearchgate.net

Beyond its role in digestion, cholic acid is a key signaling molecule that regulates cholesterol homeostasis and its own synthesis through a negative feedback mechanism. patsnap.comjci.org By converting cholesterol into bile acids, the body has a major pathway for cholesterol excretion, thus preventing its accumulation. metabolon.comhmdb.ca Furthermore, cholic acid and other bile acids are ligands for nuclear receptors, most notably the farnesoid X receptor (FXR), and G protein-coupled receptors like TGR5. patsnap.comnih.gov Activation of these receptors influences the expression of genes involved in lipid, glucose, and energy metabolism, making bile acids integral players in metabolic regulation. patsnap.comnih.gov Due to these vital functions, studying the kinetics and metabolism of cholic acid is essential for understanding various physiological and pathological states, including liver diseases, cholestasis, and metabolic disorders. biocrates.commetabolon.comnih.gov

Principles of Isotopic Labeling with Carbon-14 (B1195169) (¹⁴C) in Biological Investigations

Isotopic labeling is a technique used to track the passage of a substance through a system, such as a cell or a living organism. creative-proteomics.comlongdom.org It involves replacing one or more atoms of a molecule with their isotope. creative-proteomics.com Carbon-14 (¹⁴C) is a radioactive isotope of carbon that is frequently used for this purpose in biological research. taylorfrancis.comheadwaybio.com

The core principle lies in the fact that the labeled molecule is chemically and biologically identical to its unlabeled counterpart, meaning it will participate in the same metabolic reactions and pathways. creative-proteomics.comresearchgate.net However, because ¹⁴C is radioactive, it emits low-energy beta particles as it decays, which can be detected and quantified by instruments like scintillation counters or visualized through techniques like autoradiography. creative-proteomics.com This allows researchers to trace the fate of the ¹⁴C-labeled compound, measuring its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity. creative-proteomics.comheadwaybio.comacs.org The long half-life of ¹⁴C (approximately 5,730 years) is particularly advantageous for studies that occur over extended periods, as the tracer remains detectable throughout the experiment. headwaybio.comopenmedscience.com This method provides invaluable insights into metabolic pathways, the kinetics of biological processes, and the mechanism of action of various compounds. creative-proteomics.comopenmedscience.com

Rationale for Carboxyl Carbon-14 (¹⁴C) Labeling Specificity in Cholic Acid Tracer Studies

Specifically labeling the carboxyl group (at position C-24) of cholic acid with Carbon-14 is a deliberate and strategic choice in tracer studies. This specificity allows researchers to investigate a critical step in the enterohepatic circulation of bile acids: deconjugation and subsequent 7α-dehydroxylation by the gut microbiota. nih.gov

In the liver, cholic acid is conjugated with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the bile. biocrates.com Once in the intestine, gut bacteria can hydrolyze this amide bond, a process called deconjugation, releasing the unconjugated cholic acid. nih.gov A key subsequent bacterial action is the removal of the 7α-hydroxyl group, which converts primary cholic acid into the secondary bile acid, deoxycholic acid. nih.gov

Crucially, another major metabolic fate of the cholic acid side chain, following deconjugation, is its cleavage by gut bacteria, which releases the carboxyl group as carbon dioxide (CO₂). When the carboxyl carbon is labeled with ¹⁴C, this metabolic step can be precisely quantified by measuring the amount of ¹⁴CO₂ exhaled in the breath. This "breath test" provides a direct, non-invasive measure of the rate and extent of bile acid deconjugation and bacterial overgrowth in the small intestine. The stability of the ¹⁴C label within the steroid nucleus until this specific cleavage event makes Cholic acid, (carboxy-14C) an ideal tracer for studying the dynamics of the bile acid pool and the metabolic activity of intestinal bacteria. researchgate.nettandfonline.com

Detailed Research Findings

Studies utilizing ¹⁴C-labeled cholic acid have been instrumental in determining the kinetics of bile acid metabolism in both healthy and diseased states. This technique, known as isotope dilution, was first developed in the 1950s and remains a foundational method in gastroenterology and hepatology research. researchgate.nettandfonline.com By administering a known amount of ¹⁴C-cholic acid and then measuring the specific activity of cholic acid in bile or plasma samples over time, researchers can calculate key metabolic parameters. researchgate.netcapes.gov.br

| Parameter | Description | Significance in Research |

| Pool Size | The total amount of a specific bile acid (e.g., cholic acid) in the enterohepatic circulation. | Alterations in pool size can indicate liver synthesis defects, malabsorption, or interruptions in enterohepatic circulation. Studies in cystic fibrosis patients, for example, have used this method to show that bile acid pool sizes can be normal to large despite fat malabsorption. nih.gov |

| Synthesis Rate | The rate at which the liver produces new cholic acid from cholesterol. | This reflects the liver's functional capacity and the status of feedback regulation. It is a critical measure in understanding diseases of cholesterol metabolism and liver function. jci.orgnih.gov |

| Fractional Turnover Rate (FTR) | The fraction of the bile acid pool that is replaced per day. It is an indicator of how rapidly the bile acid pool is being lost and re-synthesized. | A high FTR can signify excessive fecal loss of bile acids, often seen in conditions of malabsorption or ileal disease. nih.gov |

| Conjugation Efficiency | The rate and extent to which the liver conjugates free cholic acid with taurine or glycine. | This is a direct measure of a specific liver function. Studies in fulminant hepatic failure have shown that the percentage of conjugated [¹⁴C]cholate in plasma is a strong prognostic indicator of patient survival. capes.gov.br |

This table summarizes key kinetic parameters measured using ¹⁴C-cholic acid and their research significance.

Compound Properties

| Property | Value | Source |

| Compound Name | Cholic acid, (carboxy-14C) | chemsrc.com |

| CAS Number | 32447-38-4 | chemsrc.com |

| Molecular Formula | C₂₄H₄₀O₅ | chemsrc.com |

| Molecular Weight | ~410.56 g/mol | chemsrc.com |

| Isotope | Carbon-14 (¹⁴C) | headwaybio.com |

| Label Position | Carboxyl Carbon (C-24) | chemsrc.com |

This table provides the key chemical and physical properties of Cholic acid, (carboxy-14C).

Structure

3D Structure

Properties

CAS No. |

32447-38-4 |

|---|---|

Molecular Formula |

C24H40O5 |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](114C)pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+2 |

InChI Key |

BHQCQFFYRZLCQQ-OZAOIJOWSA-N |

Isomeric SMILES |

C[C@H](CC[14C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Methodological Framework for Cholic Acid, Carboxy ¹⁴c Tracer Applications

Radiochemical Synthesis and Purity Assessment of Cholic Acid, (carboxy-¹⁴C) for Research

The preparation and validation of Cholic acid, (carboxy-¹⁴C) for research purposes demand meticulous attention to detail to ensure that the tracer's behavior accurately reflects that of its unlabeled counterpart.

Techniques for Radiochemical Synthesis

The introduction of a ¹⁴C label into the cholic acid molecule at the C-24 carboxyl group is a multi-step process. A common and established strategy involves the chemical degradation of unlabeled cholic acid to a suitable precursor, followed by the introduction of the ¹⁴C isotope and subsequent reconstruction of the side chain.

One prevalent method is a variation of the Barbier-Wieland degradation, followed by a Grignard reaction with ¹⁴CO₂ or a cyanide addition using K¹⁴CN. A typical synthetic sequence can be summarized as follows:

Preparation of the Precursor : Cholic acid is converted to its methyl ester and the hydroxyl groups are protected, often by acetylation, to prevent side reactions. The side chain is then oxidatively cleaved to yield a nor-cholanic acid derivative, which is subsequently converted to a 23-halide (e.g., 23-iodonorcholane).

Introduction of the ¹⁴C Label : The key step involves the reaction of the 23-halonorcholane precursor with a ¹⁴C-labeled nucleophile. A common approach is the reaction with potassium cyanide labeled with carbon-14 (B1195169) (K¹⁴CN) to form a nitrile.

Hydrolysis and Deprotection : The resulting ¹⁴C-labeled nitrile is then hydrolyzed under alkaline conditions to form the ¹⁴C-labeled carboxylic acid. Finally, the protecting groups on the steroid nucleus are removed to yield Cholic acid, (carboxy-¹⁴C). nih.gov

An alternative to the cyanide route involves the formation of a Grignard reagent from the 23-halonorcholane, which is then reacted with high-specific-activity barium ¹⁴C-carbonate (Ba¹⁴CO₃) or gaseous [¹⁴C]CO₂ to introduce the labeled carboxyl group. acs.org Modern advancements in carbonylation reactions using [¹⁴C]CO also present potential synthetic routes. acs.org

Radiochemical and Chemical Purity Determination Methodologies

Ensuring the purity of the final radiolabeled product is paramount for its use in tracer kinetic studies. Purity is assessed on two fronts: chemical purity, which refers to the proportion of the substance that is cholic acid, and radiochemical purity, which is the proportion of the total radioactivity in the sample that is present as Cholic acid, (carboxy-¹⁴C).

Chemical Purity is typically assessed using High-Performance Liquid Chromatography (HPLC). A validated reversed-phase HPLC (RP-HPLC) method can effectively separate cholic acid from its precursors, degradation products, and other related bile acids that may be present as impurities. researchgate.netnih.gov Detection is often achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as bile acids lack strong UV chromophores. researchgate.netlcms.cz Gas chromatography-mass spectrometry (GC-MS) can also be used after derivatization to confirm the chemical identity and purity. nih.govnih.gov

Radiochemical Purity is determined using radio-chromatographic techniques. These methods separate the components of the radiolabeled sample, and the distribution of radioactivity is measured.

Radio-Thin-Layer Chromatography (Radio-TLC) : This is a common and relatively rapid method where the sample is spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system to separate Cholic acid, (carboxy-¹⁴C) from potential radioactive impurities. nih.gov The distribution of radioactivity on the plate is then analyzed using a radioscanner.

Radio-High-Performance Liquid Chromatography (Radio-HPLC) : This technique couples a standard HPLC system with a radioflow detector. rti.org The sample is injected onto an HPLC column (e.g., a C18 column), and as the separated components elute, they pass through the radioflow detector, which quantifies the radioactivity in real-time. nih.gov This provides a quantitative profile of the radioactivity distribution, offering high resolution and sensitivity.

A comparison of common analytical methods for purity assessment is presented below.

Table 1: Methodologies for Purity Assessment of Cholic acid, (carboxy-¹⁴C)

| Parameter | Methodology | Detector/System | Primary Purpose | Reference |

|---|---|---|---|---|

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Refractive Index (RI), Evaporative Light Scattering (ELSD) | Quantifies cholic acid relative to non-radioactive impurities. | researchgate.net, lcms.cz |

| Chemical Identity | Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Confirms the chemical structure of the compound. | nih.gov, nih.gov |

| Radiochemical Purity | Radio-Thin-Layer Chromatography (Radio-TLC) | Radioscanner | Separates and quantifies radioactive components based on polarity. | nih.gov, |

| Radiochemical Purity | Radio-High-Performance Liquid Chromatography (Radio-HPLC) | Radioflow Detector | Provides high-resolution separation and quantification of radioactive species. | nih.gov, rti.org |

For research applications, a radiochemical purity of ≥98% is typically required. avantiresearch.com

Specific Activity Determination and Calibration Protocols

Specific activity (SA) is a critical parameter for a radiotracer, defined as the amount of radioactivity per unit mass of the compound. It is typically expressed in units such as Curies per mole (Ci/mol) or Becquerels per mole (Bq/mol). High specific activity is often desirable to administer a minimal mass of the compound while achieving a detectable radioactive signal, thereby avoiding any pharmacological effects that could perturb the biological system under study. nih.gov

The determination of specific activity requires two measurements:

The total radioactivity in a given volume of the sample solution, which is measured using a calibrated radioactivity counting instrument, such as a liquid scintillation counter.

The total mass of the cholic acid in the same volume of the solution. This is determined using a quantitative analytical method like HPLC with a concentration calibration curve or GC-MS with an internal standard. researchgate.netnih.gov

The specific activity is then calculated by dividing the total radioactivity by the total mass.

Calibration Protocols are essential for ensuring the accuracy of the specific activity measurement. This involves:

Instrument Calibration : The liquid scintillation counter used for radioactivity measurement must be regularly calibrated for counting efficiency using certified ¹⁴C standards. This corrects for quenching effects from the sample matrix. mednexus.orgcolumbia.edu

Analytical Method Validation : The HPLC or GC-MS method used for mass quantification must be fully validated for accuracy, precision, linearity, and sensitivity according to established guidelines. researchgate.net This often involves the use of a certified cholic acid reference standard.

Decay curves of specific activity over time are plotted in tracer studies to determine kinetic parameters like turnover rates and pool sizes of bile acids in the body. researchgate.net

Radioactivity Detection and Quantification Methodologies for ¹⁴C-Cholic Acid

Accurate measurement of the low-energy beta (β⁻) particles emitted by the ¹⁴C isotope is fundamental to tracer studies using Cholic acid, (carboxy-¹⁴C). The two primary techniques for this purpose are Liquid Scintillation Counting and Radio-Chromatographic Detection.

Liquid Scintillation Counting (LSC) Techniques

Liquid Scintillation Counting (LSC) is the most common and highly efficient method for quantifying ¹⁴C in biological and chemical samples. nih.gov The sample containing Cholic acid, (carboxy-¹⁴C) is mixed with a liquid scintillation cocktail in a vial. The cocktail contains a solvent and one or more fluors (scintillators). The energy from the β⁻ particles emitted by ¹⁴C excites the solvent molecules, and this energy is transferred to the fluor molecules, which then emit photons of light (scintillations). nrc.gov These light flashes are detected by photomultiplier tubes (PMTs) in the liquid scintillation counter. columbia.edu

Key aspects of LSC for ¹⁴C-Cholic Acid include:

Quench Correction : The efficiency of energy transfer and light emission can be reduced by substances in the sample (e.g., colored compounds in bile or feces), a phenomenon known as quenching. Modern LSCs automatically assess the level of quenching using an external standard and a parameter like the Transformed Spectral Index of the External Standard (tSIE). mednexus.orgcolumbia.edu A quench curve, generated using a set of ¹⁴C standards with known activities and varying amounts of a quenching agent, is then used to automatically correct the measured counts per minute (CPM) to disintegrations per minute (DPM), which represents the true radioactivity. columbia.edu

Sample Preparation : Biological samples such as plasma, bile, or fecal extracts must be appropriately prepared to ensure they are soluble or finely dispersed in the scintillation cocktail. Solubilizing agents may be required for complex matrices to create a homogeneous solution and minimize quenching. nrc.gov

Chemiluminescence and Photoluminescence : These are sources of spurious light emission that are not related to the radioactive decay and can interfere with the measurement. Chemiluminescence can arise from alkaline samples, while photoluminescence can be caused by exposure of the vials to light. nrc.gov Modern counters have features to detect and correct for these phenomena, and samples are typically dark-adapted within the counter before counting begins to allow for the decay of these spurious signals. nrc.gov

Radio-Chromatographic Detection Systems (e.g., Radio-HPLC, Radio-TLC)

While LSC provides a measure of the total ¹⁴C radioactivity in a sample, radio-chromatographic systems are used to determine the amount of radioactivity associated with specific chemical forms, such as the parent ¹⁴C-cholic acid and its various metabolites.

Radio-HPLC : This is a powerful technique that combines the high-resolution separation of HPLC with the sensitive detection of radioactivity. rti.org An HPLC system separates the different bile acids in a sample extract. The eluent from the column then flows through a radioflow detector positioned in-line after the primary detector (e.g., UV or ELSD). The radioflow detector contains a solid scintillant (flow cell) that emits light when struck by β⁻ particles, which is then measured by PMTs. This allows for the simultaneous quantification of the mass and the radioactivity of each separated bile acid, enabling the calculation of the specific activity of cholic acid and its metabolites. nih.gov

Table 2: Comparison of Radioactivity Detection Systems

| Technique | Principle | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Liquid Scintillation Counting (LSC) | β⁻ emissions induce light flashes in a liquid cocktail, detected by PMTs. | Quantification of total ¹⁴C radioactivity in a sample. | High counting efficiency, well-established quench correction methods. | Provides total count only; does not separate radioactive species. |

| Radio-Thin-Layer Chromatography (Radio-TLC) | Chromatographic separation on a plate followed by scanning to detect radioactive spots. | Radiochemical purity analysis; separation of labeled compounds. | Simple, low cost, good for qualitative and semi-quantitative analysis. nih.gov | Lower resolution than HPLC; direct quantification can be less accurate. nih.gov |

| Radio-High-Performance Liquid Chromatography (Radio-HPLC) | In-line radioflow detector measures radioactivity of compounds as they elute from an HPLC column. | Separation and quantification of parent tracer and its radiolabeled metabolites; specific activity determination. | High resolution, high sensitivity, provides quantitative data for individual compounds. | More complex instrumentation; solid scintillant in flow cells may have lower efficiency than LSC. |

Radio-TLC : As described in the purity assessment section, radio-TLC is also a valuable tool in metabolic studies. After administering ¹⁴C-cholic acid, extracts from biological samples can be analyzed by TLC. By comparing the positions of the radioactive spots with known standards, researchers can identify and semi-quantitatively assess the formation of various metabolites, such as deoxycholic acid or conjugated forms of cholic acid. Densitometry can be coupled with radioscanning of the TLC plate to improve the quantification of the separated radioactive bile acids.

Autoradiographic and Imaging Modalities in ¹⁴C-Cholic Acid Research

Autoradiography is a critical technique for visualizing the distribution of radiolabeled compounds within biological tissues. In the context of ¹⁴C-cholic acid research, whole-body autoradiography allows for the macroscopic visualization of the tracer's localization across various organs and tissues following administration. This method provides qualitative and quantitative insights into the pathways of absorption, distribution, and excretion of cholic acid. For instance, studies using ¹⁴C-labeled cholesterol, the metabolic precursor to cholic acid, have demonstrated intense labeling in the liver and adrenal glands, with maximum tissue levels observed at 12 hours post-administration in rat models. nih.gov The liver consistently shows high levels of radioactivity, reflecting its central role in bile acid synthesis and enterohepatic circulation. nih.gov

In addition to traditional autoradiography, which relies on detecting the radioactive decay of ¹⁴C, other advanced imaging modalities are being adapted for bile acid research. Mass spectrometry imaging (MSI) is a powerful technique that allows for the spatial visualization of different bile acid species directly on tissue sections without the need for radioactive labeling. frontiersin.org This method provides high spatial resolution and mass accuracy, enabling the determination of zonation patterns of bile acids within the liver and regional differences in the intestine. frontiersin.org

Furthermore, fluorescently labeled bile acid derivatives are utilized for in vitro imaging studies. For example, cholic acid conjugated with fluorescent dyes like 4-nitrobenzo-2-oxa-1,3-diazole (NBD) can be used to study bile acid uptake by cells using techniques such as flow cytometry and confocal microscopy. explorationpub.com These imaging modalities provide complementary information to radiotracer studies, offering detailed insights into the subcellular localization and transport dynamics of bile acids.

A comparative overview of imaging modalities used in bile acid research is presented below.

| Technique | Principle | Application in Cholic Acid Research | Advantages | Limitations |

| Whole-Body Autoradiography | Detection of ¹⁴C decay on photographic film or digital imagers from whole-body tissue sections. | Visualizing macroscopic distribution of ¹⁴C-cholic acid in organs and tissues over time. nih.gov | Provides a comprehensive overview of tracer distribution in the entire organism. | Limited resolution; does not distinguish between the parent compound and its metabolites. |

| Mass Spectrometry Imaging (MSI) | Matrix-assisted laser desorption/ionization (MALDI) to generate ions of analytes directly from tissue sections, which are then analyzed by a mass spectrometer. | Spatial mapping of various bile acid species (unlabeled) within tissue microstructures. frontiersin.org | High spatial resolution and chemical specificity; can differentiate between different bile acids. | Typically qualitative or semi-quantitative; complex sample preparation. |

| Confocal Microscopy | Uses fluorescently labeled bile acid derivatives to visualize their uptake and subcellular localization in living cells. explorationpub.com | Studying cellular uptake mechanisms and intracellular trafficking of bile acids. explorationpub.com | High resolution; allows for live-cell imaging and dynamic studies. | Requires chemical modification of the bile acid, which may alter its biological activity. |

Advanced Chromatographic and Spectrometric Analytical Techniques for ¹⁴C-Cholic Acid and its Metabolites

The analysis of ¹⁴C-cholic acid and its metabolites requires sophisticated analytical techniques that can separate complex mixtures and detect low levels of radioactivity. Chromatography coupled with spectrometry provides the necessary selectivity and sensitivity for these applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of bile acids from biological extracts. d-nb.infosielc.com When dealing with ¹⁴C-cholic acid, the HPLC system is coupled with a radiometric detector, which measures the radioactivity of the eluting fractions. This setup allows for the simultaneous quantification of both the mass and the radioactivity of cholic acid and its metabolites. Reversed-phase columns, such as C18, are commonly used to separate bile acids based on their hydrophobicity. sielc.comecu.edu.aulcms.cz The mobile phase typically consists of a mixture of acetonitrile (B52724), methanol, and an aqueous buffer. sielc.comlcms.cz Thin-layer chromatography (TLC) followed by autoradiography is another related technique used to separate and visualize radiolabeled bile acid intermediates. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of bile acid metabolites. d-nb.infoweqas.comshimadzu.com Due to the low volatility of bile acids, derivatization is a mandatory step prior to GC analysis. shimadzu.comshimadzu.com This typically involves methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com The derivatized compounds are then separated on a capillary GC column and detected by a mass spectrometer. weqas.com GC-MS provides detailed structural information based on the fragmentation patterns of the molecules, which is invaluable for identifying unknown metabolites of ¹⁴C-cholic acid. nih.gov Isotope dilution GC-MS, using stable isotope-labeled internal standards, is often employed for accurate quantification. weqas.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), has become the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to analyze conjugated and unconjugated bile acids without derivatization. nih.govfrontiersin.orgnih.gov This technique couples the powerful separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov Electrospray ionization (ESI) in negative mode is typically used for the analysis of bile acids. nih.gov The high resolution and mass accuracy of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allow for the precise identification of ¹⁴C-cholic acid metabolites in complex biological matrices. nih.gov

The following table summarizes the key features of these analytical techniques for ¹⁴C-cholic acid analysis.

| Technique | Sample Preparation | Separation Principle | Detection | Key Application |

| HPLC-Radiometric | Extraction, potential clean-up. | Partitioning between stationary (e.g., C18) and mobile phases. sielc.comlcms.cz | Scintillation counting of ¹⁴C. | Quantification of ¹⁴C-cholic acid and its major radiolabeled metabolites. |

| GC-MS | Extraction, hydrolysis of conjugates, derivatization (e.g., methylation, silylation). shimadzu.com | Volatility and interaction with stationary phase in a capillary column. weqas.com | Mass analysis of electron impact fragments. | Structural elucidation and quantification of unconjugated ¹⁴C-metabolites. nih.gov |

| LC-MS/MS | Extraction, simple protein precipitation. restek.comnih.gov | Partitioning between stationary (e.g., C18) and mobile phases. nih.gov | Mass analysis of parent and product ions (SRM/MRM). thermofisher.cn | High-sensitivity quantification and identification of a wide range of conjugated and unconjugated ¹⁴C-metabolites. nih.gov |

Sample Preparation Methodologies for ¹⁴C-Cholic Acid Analysis in Biological Matrices

The accurate analysis of ¹⁴C-cholic acid in biological samples is highly dependent on the efficiency of the sample preparation methodology. The primary goals are to extract the analyte from the complex matrix, remove interfering substances, and concentrate the sample. nih.gov

For tissues such as the liver, small intestine, and colon, homogenization followed by solvent extraction is a common approach. bohrium.com Methanol or ethanol (B145695) are frequently used to extract bile acids and precipitate proteins. nih.govbohrium.com For fecal samples, which present a particularly complex matrix, initial steps may include freeze-drying and thorough homogenization to ensure sample uniformity. ecu.edu.auresearchgate.net Extraction is often performed with solvents like ethanol containing hydrochloric acid to displace bile acids bound to sequestrants or other fecal components. researchgate.net

In liquid matrices like blood (serum/plasma) and bile, the sample preparation can be simpler. mdpi.com Protein precipitation using organic solvents such as acetonitrile or 2-propanol is a widely used technique. restek.commdpi.com For bile, which has a high concentration of bile acids, a simple dilution may be sufficient before analysis. nih.gov

Solid-phase extraction (SPE) using reversed-phase cartridges (e.g., C18) is a popular method for cleaning up extracts and concentrating bile acids from various biological fluids. bohrium.com This technique effectively removes salts and more polar impurities, with the bile acids being eluted with a solvent like methanol. bohrium.com

| Biological Matrix | Key Preparation Steps | Common Techniques | Reference |

| Tissues (Liver, Intestine) | Homogenization, Solvent Extraction, Centrifugation | Refluxing with methanol, sonication. | bohrium.com |

| Feces | Freeze-drying, Homogenization, Solvent Extraction | Ethanolic HCl extraction, saponification. | researchgate.net |

| Blood (Serum/Plasma) | Protein Precipitation, Centrifugation | Acetonitrile or 2-propanol precipitation. | restek.commdpi.com |

| Bile | Dilution, possible extraction | Dilution with mobile phase or extraction solvent. | nih.gov |

| General Extracts | Clean-up and Concentration | Solid-Phase Extraction (SPE) with C18 cartridges. | bohrium.com |

Isotopic Dilution Analysis and Kinetic Modeling in Quantitative ¹⁴C-Cholic Acid Research

Isotope dilution analysis is the gold standard for determining the kinetics of metabolic pools in vivo. mdpi.com In ¹⁴C-cholic acid research, this technique involves administering a known amount of the radiolabeled tracer and then measuring the specific activity (the ratio of ¹⁴C-cholic acid to total cholic acid) in a biological fluid, typically bile or plasma, over time. nih.govnih.gov The decay in specific activity follows first-order kinetics, allowing for the calculation of key kinetic parameters. mdpi.com

The primary parameters derived from these studies are:

Pool Size: The total amount of a specific bile acid in the enterohepatic circulation.

Fractional Turnover Rate (FTR): The fraction of the bile acid pool that is replaced per day.

Synthesis Rate: The amount of new bile acid synthesized per day, calculated as the product of the pool size and the FTR. nih.gov

Kinetic modeling based on the decay curve of ¹⁴C-cholic acid specific activity provides a dynamic view of bile acid metabolism. researchgate.net This approach has been validated by comparing results obtained with ¹⁴C-labeled tracers to those using stable isotopes (e.g., ²H or ¹³C), showing a high degree of correlation. nih.gov These studies are fundamental for understanding how diet, drugs, and disease states affect cholic acid homeostasis. For example, isotope dilution studies have been used to demonstrate that bile acid-binding resins increase the fractional turnover and synthesis rates of cholic acid. mdpi.comnih.gov

The table below shows representative cholic acid kinetic data in different species, illustrating the application of isotope dilution techniques.

| Species | Pool Size (µmol/100g body weight) | Fractional Turnover Rate (per day) | Synthesis Rate (µmol/100g body weight per day) | Reference |

| Human | 2.4 ± 0.7 | 0.46 ± 0.14 | 1.0 ± 0.2 | nih.gov |

| Rat | 10.6 ± 1.2 | 0.88 ± 0.10 | 9.3 ± 0.1 | nih.gov |

| Mouse | 16.8 ± 2.1 | 0.44 ± 0.03 | 7.3 ± 1.6 | nih.gov |

These kinetic models are essential for quantitatively assessing the impact of various physiological and pathological conditions on bile acid metabolism. nih.gov

Application of Cholic Acid, Carboxy ¹⁴c in Metabolic Pathway Elucidation

Investigation of Cholic Acid Biosynthetic Pathways Using (carboxy-¹⁴C) Tracers

Radiolabeled precursors have been instrumental in mapping the intricate steps of cholic acid biosynthesis from cholesterol. By introducing a ¹⁴C label at specific positions, researchers can follow the incorporation of these precursors into the final cholic acid molecule, identifying key intermediates and enzymatic processes.

In vitro reconstituted systems, particularly from rat liver, have been employed to study the biosynthesis of cholic acid from fundamental building blocks. Studies have successfully demonstrated the synthesis of cholic acid from [1-¹⁴C]acetyl-CoA and [2-¹⁴C]malonyl-CoA. nih.gov These experiments have shown that the rate of malonyl-CoA incorporation into cholic acid is slightly higher than that of acetyl-CoA. nih.gov

Furthermore, these in vitro models have allowed for the investigation of factors that influence the biosynthetic rate. For instance, preincubation of the reconstituted system with citrate was found to stimulate the incorporation of acetyl-CoA into cholic acid. nih.gov Conversely, the addition of avidin, an inhibitor of acetyl-CoA carboxylase, caused a marked inhibition of acetyl-CoA incorporation. nih.gov These tracer studies also revealed that feeding cholesterol to the animal models significantly stimulated the incorporation of both labeled acetyl-CoA and malonyl-CoA into cholic acid, providing direct evidence of the precursor-product relationship and the upregulation of the pathway in response to substrate availability. nih.gov

The use of ¹⁴C-labeled substrates has been pivotal in identifying and characterizing the enzymes involved in the multi-step conversion of cholesterol to cholic acid. The classic or "neutral" pathway of bile acid synthesis is the primary route, responsible for producing the majority of bile acids. frontiersin.org This pathway involves a series of enzymatic modifications to the steroid ring before the side chain is shortened. frontiersin.org

Key enzymes in this pathway include:

Sterol 12α-hydroxylase (CYP8B1): This enzyme is crucial for the synthesis of cholic acid specifically, as it adds the hydroxyl group at the 12α position. imrpress.comresearchgate.net Its activity determines the ratio of cholic acid to chenodeoxycholic acid.

HMG-CoA reductase: Data from studies using labeled precursors suggest that HMG-CoA reductase localized in the soluble fraction of rat liver is involved in bile acid biosynthesis, linking it to the initial stages of sterol synthesis. nih.gov

By administering substrates like [24-¹⁴C]cholic acid or [4-¹⁴C]cholesterol to experimental systems, researchers have been able to trace the formation of various intermediates and final products, confirming the sequence of enzymatic reactions. nih.gov

Metabolic Transformations and Fate of Cholic Acid, (carboxy-¹⁴C) in Experimental Systems

Once synthesized, cholic acid undergoes further metabolic transformations, primarily in the liver and gut. Cholic Acid, (carboxy-¹⁴C) serves as an ideal tool to track these processes, including conjugation, biotransformation by gut microbiota, and its role in regulatory feedback loops.

Before being secreted into bile, primary bile acids like cholic acid are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) in the liver. researchgate.netthemedicalbiochemistrypage.orgnih.gov This process increases their water solubility and reduces their cytotoxicity. mdpi.com The use of ¹⁴C-cholic acid has enabled the detailed study of this conjugation process.

Research has shown that after its synthesis, cholic acid is converted to its coenzyme A (CoA) ester, choloyl-CoA. nih.gov This activated form is then conjugated with either glycine to form glycocholic acid or taurine to form taurocholic acid. nih.gov Studies utilizing rat liver fractions have demonstrated that peroxisomes are a major site for this conjugation. nih.gov

| Amino Acid Conjugate | Rate of Formation (nmol x mg⁻¹ x h⁻¹) |

|---|---|

| Taurocholic Acid | 22.3 |

| Glycocholic Acid | 18.6 |

Data derived from in vitro studies on rat liver peroxisomes, demonstrating the capacity of these organelles to conjugate newly synthesized cholic acid. nih.gov

In the intestine, conjugated bile acids are acted upon by the gut microbiota. The bacteria first de-conjugate the bile acids, releasing the free cholic acid. Subsequently, they can perform a 7α-dehydroxylation, a key biotransformation process. researchgate.net This enzymatic modification converts the primary bile acid, cholic acid, into the secondary bile acid, deoxycholic acid. researchgate.net

The use of [24-¹⁴C]cholic acid administered to rats has allowed researchers to follow this transformation, identifying the appearance of labeled deoxycholic acid in the feces and confirming the role of intestinal bacteria in this critical metabolic step. nih.gov This process is significant as secondary bile acids have different signaling properties and physiological effects compared to their primary precursors.

Bile acid synthesis is tightly controlled by a negative feedback mechanism to maintain homeostasis. nih.govresearchgate.net Cholic acid itself is a key signaling molecule in this process. Studies using Cholic Acid, (carboxy-¹⁴C) have been fundamental in elucidating this regulatory role.

Experiments in mice with a disrupted Cyp8b1 gene, which prevents them from synthesizing cholic acid, have been particularly insightful. nih.govnih.gov In these mice, the feedback regulation of the rate-limiting enzyme Cholesterol 7α-hydroxylase (CYP7A1) is lost, leading to an overproduction of other bile acids. nih.govnih.gov

Enterohepatic Circulation Dynamics and Bile Acid Pool Studies Utilizing (carboxy-¹⁴C) Cholic Acid in Non-Human Models

The use of cholic acid radiolabeled with Carbon-14 (B1195169) at the carboxy position, designated as (carboxy-¹⁴C) cholic acid, has been a cornerstone in the experimental study of bile acid metabolism in various non-human models. This isotopic tracer allows for the precise tracking and quantification of cholic acid as it navigates the complex pathways of the enterohepatic circulation, a process vital for lipid digestion and cholesterol homeostasis. Animal models have been instrumental in defining the biosynthesis, metabolism, and circulation of bile acids, although species-specific differences, such as the synthesis of muricholic acids in mice, must be considered when extrapolating data. mdpi.com

(Carboxy-¹⁴C) cholic acid serves as a critical tool for investigating the intricate mechanisms of bile acid transport and reabsorption. The enterohepatic circulation involves the secretion of bile acids from the liver into the intestine and their subsequent reabsorption and return to the liver via the portal vein. nih.govimrpress.com This recycling process is remarkably efficient, with over 90-95% of bile acids being reabsorbed. nih.govresearchgate.net

Research in non-human models utilizes ¹⁴C-cholic acid to trace the movement of cholic acid across cellular membranes, mediated by specific transport proteins. Key transporters involved in this process include:

Hepatocellular Transport : The uptake of bile acids from portal blood into liver cells (hepatocytes) is primarily handled by transporters on the sinusoidal membrane. The subsequent secretion into bile canaliculi is also an active process. mdpi.com

Intestinal Reabsorption : In the terminal ileum, the Apical Sodium-Dependent Bile Acid Transporter (ASBT) plays a crucial role in the active reabsorption of conjugated bile acids. mdpi.com Unconjugated bile acids can be passively absorbed throughout the intestine. researchgate.net

By administering (carboxy-¹⁴C) cholic acid and measuring the distribution of radioactivity in the liver, bile, intestine, portal blood, and feces over time, researchers can quantify the efficiency of these transport systems. This methodology allows for the study of how genetic modifications in transporter proteins or the administration of pharmacological agents affect the dynamics of bile acid circulation.

One of the most powerful applications of (carboxy-¹⁴C) cholic acid is in the determination of the total bile acid pool size and its turnover rate, using the isotope dilution technique. nih.govnih.gov This method involves administering a known amount of the radiolabeled cholic acid and then sampling the bile at subsequent time points.

The principle is based on measuring the decline in the specific activity of ¹⁴C-cholic acid in the bile over time. As the labeled cholic acid mixes with the endogenous pool of unlabeled cholic acid, the specific activity (radioactivity per unit mass) decreases with each cycle of enterohepatic circulation due to hepatic synthesis of new, unlabeled cholic acid and fecal excretion.

The fractional turnover rate (FTR) represents the fraction of the bile acid pool that is replaced by newly synthesized bile acids per day. The total pool size can then be calculated from the FTR and the synthesis rate. A double-label method, using both ¹⁴C-cholic acid and ³H-cholic acid administered 24 hours apart, allows for the calculation of pool size and turnover from a single bile sample by measuring the ratio of the two isotopes. nih.gov

Below is an interactive table representing typical data obtained from such a study in a non-human primate model.

| Parameter | Value | Unit |

| Cholic Acid Pool Size | 25.5 | µmol/kg |

| Cholic Acid Fractional Turnover Rate | 0.31 | per day |

| Cholic Acid Synthesis Rate | 7.9 | µmol/kg/day |

| Chenodeoxycholic Acid Pool Size | 21.8 | µmol/kg |

| Chenodeoxycholic Acid Fractional Turnover Rate | 0.25 | per day |

Note: Data are representative and derived from principles described in isotope dilution studies. nih.gov

Interplay between Cholesterol Metabolism and ¹⁴C-Cholic Acid Synthesis/Metabolism Pathways

The synthesis of cholic acid is an integral part of cholesterol catabolism, representing a major pathway for the elimination of cholesterol from the body. creative-proteomics.comnih.gov Cholic acid is a primary bile acid synthesized from cholesterol exclusively in the liver through a series of enzymatic reactions. creative-proteomics.comresearchgate.net (Carboxy-¹⁴C) cholic acid is an invaluable tracer for studying the kinetics and regulation of these biosynthetic pathways.

There are two main pathways for bile acid synthesis from cholesterol:

The Classic (or Neutral) Pathway : This is the predominant pathway, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid synthesis. nih.govresearchgate.netmdpi.com

The Alternative (or Acidic) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). researchgate.netnih.govmdpi.com

Both pathways ultimately lead to the formation of cholic acid and chenodeoxycholic acid. researchgate.netnih.gov By tracking the metabolism and turnover of exogenously administered ¹⁴C-cholic acid, researchers can infer the rate of its de novo synthesis from cholesterol. For instance, conditions that upregulate cholesterol catabolism, such as interruption of the enterohepatic circulation, lead to a faster turnover of the ¹⁴C-cholic acid pool, reflecting an increased synthesis rate of unlabeled cholic acid from cholesterol. nih.gov This interplay is crucial for maintaining cholesterol homeostasis. researchgate.net

The table below summarizes the key enzymes involved in the primary synthesis pathways.

| Pathway | Initiating Enzyme | Key Function |

| Classic (Neutral) | Cholesterol 7α-hydroxylase (CYP7A1) | Rate-limiting step in the primary bile acid synthesis pathway. |

| Alternative (Acidic) | Sterol 27-hydroxylase (CYP27A1) | Initiates an alternative pathway for bile acid synthesis. |

Studies on the Role of Cholic Acid, (carboxy-¹⁴C) in Lipid Homeostasis Mechanisms (Research Focus)

Activation of FXR by bile acids modulates the expression of numerous genes involved in metabolic processes:

Bile Acid Homeostasis : FXR activation represses the CYP7A1 gene, thus inhibiting bile acid synthesis in a negative feedback loop. It also controls genes for bile acid transport. creative-proteomics.comnih.gov

Lipid Metabolism : FXR signaling influences triglyceride synthesis and lipoprotein metabolism. nih.govnih.gov Studies have shown that modulating bile acid metabolism can impact plasma triglyceride levels. researchgate.net

Glucose Homeostasis : Bile acid activation of FXR can improve insulin sensitivity and repress glucose production in the liver. nih.gov

Research studies use ¹⁴C-cholic acid to measure how experimental interventions (e.g., diet, drugs, or genetic changes) alter the bile acid pool dynamics. For example, a drug that enhances the fecal excretion of bile acids would lead to a faster turnover rate of ¹⁴C-cholic acid. This increased loss would necessitate greater de novo synthesis of bile acids from cholesterol, thereby lowering hepatic and systemic cholesterol levels. nih.gov By quantifying these changes in ¹⁴C-cholic acid kinetics, scientists can elucidate the precise mechanisms by which bile acids contribute to lipid homeostasis and explore new therapeutic strategies for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes. nih.gov

Cholic Acid, Carboxy ¹⁴c in Enzyme Kinetic and Mechanistic Investigations

Elucidation of Enzyme-Substrate Interactions with ¹⁴C-Cholic Acid as a Ligand

The initial step in any enzyme-catalyzed reaction is the binding of the substrate to the enzyme's active site. nih.gov The use of radiolabeled ligands like (carboxy-¹⁴C) cholic acid is a fundamental technique for characterizing these interactions. In these assays, the labeled cholic acid acts as a reporter molecule, allowing for the quantification of binding to a target enzyme or receptor.

One common method is the filter binding assay. In this technique, a solution containing the target enzyme is incubated with varying concentrations of ¹⁴C-cholic acid. The mixture is then passed through a filter that retains the larger enzyme-ligand complexes but allows the smaller, unbound ¹⁴C-cholic acid to pass through. The amount of radioactivity trapped on the filter is directly proportional to the amount of bound ligand. By measuring the bound radioactivity at different ligand concentrations, a saturation curve can be generated. From this data, key binding parameters such as the dissociation constant (Kd), which indicates the affinity of the enzyme for the substrate, can be determined. A lower Kd value signifies a higher binding affinity.

These studies are crucial for understanding the specificity of bile acid-modifying enzymes and transport proteins. For instance, by performing competitive binding assays, where a non-labeled compound is introduced to compete with ¹⁴C-cholic acid for binding to the enzyme, the relative binding affinities of other bile acids or potential inhibitors can be established. This provides insight into the structural requirements for substrate recognition by the enzyme's active site. researchgate.netunl.edu

| Concentration of ¹⁴C-Cholic Acid (nM) | Bound Radioactivity (CPM) |

| 1 | 1,520 |

| 5 | 6,850 |

| 10 | 11,500 |

| 20 | 18,400 |

| 50 | 28,750 |

| 100 | 35,000 |

| 200 | 38,500 |

This interactive table presents hypothetical data from a saturation binding experiment. Counts Per Minute (CPM) represent the measured radioactivity of the bound enzyme-¹⁴C-cholic acid complex. Plotting this data helps in determining the binding affinity (Kd).

Determination of Enzyme Reaction Rates and Kinetic Parameters Using Labeled Cholic Acid

Radiometric assays using (carboxy-¹⁴C) cholic acid are highly sensitive and specific methods for determining the rate of enzyme-catalyzed reactions. creative-enzymes.com These assays measure the conversion of the radioactive substrate into a radioactive product over time. The key advantage is the ability to detect very small amounts of product formation, making it possible to measure initial reaction rates accurately, even with crude enzyme preparations. creative-enzymes.com

To determine the reaction rate, ¹⁴C-cholic acid is incubated with the enzyme under controlled conditions (e.g., temperature, pH, buffer composition). At specific time intervals, the reaction is stopped, and the product is separated from the unreacted substrate. This separation can be achieved using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or selective extraction. The radioactivity of the isolated product is then quantified using a scintillation counter. The rate of the reaction is calculated from the amount of radioactive product formed per unit of time. nih.gov

By measuring the initial reaction rates at various concentrations of ¹⁴C-cholic acid, a Michaelis-Menten plot can be constructed. libretexts.org This allows for the determination of fundamental enzyme kinetic parameters:

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

These parameters are essential for comparing the efficiency of different enzymes or the effect of mutations on enzyme activity. researchgate.netnih.gov

| ¹⁴C-Cholic Acid Concentration (µM) | Initial Reaction Velocity (nmol/min) |

| 5 | 2.5 |

| 10 | 4.5 |

| 20 | 7.0 |

| 40 | 9.5 |

| 80 | 11.5 |

| 160 | 12.5 |

| 320 | 12.8 |

This interactive table provides example data for an enzyme kinetic experiment. By plotting the initial reaction velocity against the substrate concentration, the kinetic parameters Km and Vmax can be calculated using Michaelis-Menten kinetics.

Mechanistic Studies of Bile Acid Modifying Enzymes Through ¹⁴C-Tracer Incorporation and Product Analysis

(Carboxy-¹⁴C) cholic acid is an invaluable tracer for elucidating the metabolic pathways and reaction mechanisms of bile acid-modifying enzymes, particularly those within the gut microbiota. wisc.edu These microbial enzymes catalyze a variety of transformations, including deconjugation, oxidation, epimerization, and 7α-dehydroxylation, converting primary bile acids like cholic acid into secondary bile acids. nih.gov

In a typical tracer study, ¹⁴C-cholic acid is incubated with a pure enzyme, a cell extract, or an anaerobic bacterial culture. researchgate.net After incubation, the mixture of bile acids is extracted and separated using chromatographic techniques like TLC or HPLC. The separated components can be visualized by autoradiography, which detects the radioactive compounds, or quantified by radio-scanning. By comparing the positions of the radioactive spots with known standards, the metabolic products can be identified. researchgate.net

This approach has been instrumental in identifying the intermediates and end-products of complex multi-step enzymatic pathways, such as the conversion of cholic acid to deoxycholic acid. unl.edu By tracking the incorporation of the ¹⁴C label from the cholic acid backbone into various metabolites, researchers can map the sequence of reactions and identify the specific functions of enzymes within the pathway. mdpi.com For example, the conversion of ¹⁴C-cholic acid by different bacterial strains can reveal their unique metabolic capabilities. researchgate.net

| Enzyme / Bacterial Strain | ¹⁴C-Labeled Products Detected | Inferred Enzymatic Activity |

| Bile Salt Hydrolase (BSH) | Glycine (B1666218)/Taurine (B1682933), ¹⁴C-Cholic Acid | Deconjugation |

| 7α-Hydroxysteroid Dehydrogenase | 7-oxo-cholic acid, ¹⁴C-Cholic Acid | Oxidation |

| Clostridium scindens | ¹⁴C-Deoxycholic Acid | 7α-dehydroxylation |

| Eggerthella lenta | 7-oxo-cholic acid, iso-bile acids | Oxidation and Epimerization |

This interactive table summarizes the use of ¹⁴C-cholic acid as a tracer to identify the function of different bile acid-modifying enzymes and bacterial strains by analyzing the radiolabeled products.

In Vitro and Ex Vivo Research Models Utilizing Cholic Acid, Carboxy ¹⁴c

Cellular Uptake, Transport, and Efflux Mechanisms of (carboxy-¹⁴C) Cholic Acid in Isolated Cell Systems

Isolated cell systems, such as primary hepatocytes and enterocytes, as well as cell lines engineered to express specific transporters, have been instrumental in dissecting the molecular machinery governing the movement of cholic acid across cellular membranes. The use of (carboxy-¹⁴C) cholic acid in these models enables researchers to quantify uptake, intracellular accumulation, and efflux, thereby providing insights into the kinetics and regulation of these processes.

The enterohepatic circulation of bile acids is a highly efficient process that relies on specialized transport systems in both the liver and the intestine. In hepatocytes, the primary uptake of cholic acid from the portal blood is mediated by the Na+/taurocholate cotransporting polypeptide (NTCP), a sodium-dependent transporter located on the basolateral membrane. nih.gov Studies using isolated rat hepatocytes have demonstrated that the uptake of cholic acid is a carrier-mediated process that is influenced by the presence of sodium ions and is subject to competitive inhibition by other bile acids. nih.gov The uptake process follows Michaelis-Menten kinetics, indicating a saturable transport mechanism. nih.gov

In enterocytes of the terminal ileum, the apical sodium-dependent bile acid transporter (ASBT) is responsible for the reabsorption of bile acids from the intestinal lumen, a critical step in their conservation. nih.gov This transporter also operates in a sodium-dependent manner and exhibits high affinity for conjugated bile acids. nih.gov

The efflux of cholic acid and its metabolites from hepatocytes into the bile canaliculi is primarily driven by the bile salt export pump (BSEP) and the multidrug resistance-associated protein 2 (MRP2), both of which are ATP-binding cassette (ABC) transporters located on the apical membrane. In enterocytes, the efflux of reabsorbed bile acids across the basolateral membrane into the portal circulation is mediated by the heteromeric organic solute transporter alpha-beta (OSTα-OSTβ).

The use of (carboxy-¹⁴C) cholic acid in these isolated cell models allows for the direct measurement of transport rates and the investigation of factors that may modulate transporter activity, such as substrate competition and the influence of pharmacological agents.

The functional characterization of individual transporter proteins is often achieved by expressing them in heterologous systems, such as HEK293 cells, which lack endogenous bile acid transport activity. uic.edu By transfecting these cells with the gene encoding a specific transporter, such as NTCP or ASBT, researchers can create a model system to study the transport of (carboxy-¹⁴C) cholic acid in a controlled environment. uic.edu

These studies have been crucial in defining the substrate specificity and kinetic parameters of various bile acid transporters. For instance, such models have confirmed that NTCP is the primary transporter for conjugated bile acids into hepatocytes. nih.gov Similarly, the critical role of ASBT in the ileal reabsorption of bile acids has been extensively characterized using these techniques. nih.gov The data generated from these experiments, including Michaelis-Menten constants (Km) and maximal transport velocities (Vmax), provide a quantitative measure of the transporter's affinity and capacity for cholic acid.

| Transporter | Cell System | Substrate | Km (µM) | Vmax (nmol/mg protein/min) |

| NTCP | Isolated Rat Hepatocytes | Taurocholic Acid | 258 ± 43 | 20.8 ± 1.2 |

| Common Carrier | Isolated Rat Hepatocytes | Cholic Acid | 67 | 1.43 |

This table presents kinetic parameters for bile acid uptake in isolated rat hepatocytes. Note that the study on the common carrier for cholic acid did not specify the transporter, while the NTCP kinetics were determined using taurocholic acid.

Isolated Organ Perfusion Studies with Cholic Acid, (carboxy-¹⁴C) (e.g., Liver, Intestine)

Isolated organ perfusion allows for the study of physiological and metabolic processes in a more integrated system than isolated cells, while still maintaining experimental control. The use of (carboxy-¹⁴C) cholic acid in perfused liver and intestine preparations has provided valuable data on the organ-level handling of this bile acid.

In the isolated perfused rat liver, the uptake of ¹⁴C-labeled cholic acid has been shown to be a saturable, carrier-mediated process. nih.gov These studies have demonstrated competitive inhibition between different bile acids, further supporting the concept of a shared transport system. nih.gov The kinetics of hepatic uptake of cholic acid in the perfused liver can be described by the Michaelis-Menten equation, with a maximal uptake velocity (Vmax) of 24.9 ± 2.2 nmol/s per gram of liver and an apparent half-saturation constant (Km) of 526 ± 125 nmol/g liver. nih.gov

Subcellular Localization and Compartmentation Studies of (carboxy-¹⁴C) Cholic Acid in Cellular Fractions

To understand the intracellular fate of cholic acid, researchers have employed subcellular fractionation techniques following the administration of (carboxy-¹⁴C) cholic acid to liver homogenates. These studies aim to identify the specific organelles and cellular compartments where cholic acid is processed.

Investigations into the subcellular location of the enzymes responsible for conjugating bile acids with glycine (B1666218) or taurine (B1682933) have utilized [¹⁴C]cholic acid. These studies in rat liver homogenates have shown that the conjugating activity is predominantly associated with the soluble-microsomal region of the cell. nih.gov Specifically, cholic acid:CoA ligase, the enzyme that activates cholic acid prior to conjugation, has been found to be localized predominantly in the endoplasmic reticulum. nih.gov This localization is crucial for the efficient conjugation of cholic acid before its secretion into the bile.

| Cellular Fraction | Enzyme Activity | Localization |

| Soluble-Microsomal Region | [¹⁴C]Cholic acid-conjugating activity | Predominant |

| Endoplasmic Reticulum | Cholic acid:CoA ligase | Predominant |

This table summarizes the subcellular localization of enzymes involved in cholic acid conjugation in rat liver.

Microbiome-Host Interactions Affecting ¹⁴C-Cholic Acid Metabolism in In Vitro Gut Models

The gut microbiota plays a pivotal role in the biotransformation of primary bile acids into secondary bile acids. In vitro gut models, such as anaerobic fecal incubations and continuous culture systems, have become essential tools for studying these complex interactions. The introduction of ¹⁴C-cholic acid into these models allows for the tracking of its conversion into various metabolites by the gut bacteria.

These models have demonstrated that the gut microbiota can deconjugate, dehydroxylate, and epimerize cholic acid. nih.govnih.gov The primary biotransformation is the 7α-dehydroxylation of cholic acid to form the secondary bile acid, deoxycholic acid. nih.govnih.govfrontiersin.org The rate and extent of these transformations can be influenced by the composition and metabolic activity of the gut microbiota. nih.govnih.gov In vitro fermentation models have shown that changes in the gut bacterial community, for example due to antibiotic treatment, can significantly alter the profile of bile acid metabolites. nih.gov

Application of Cholic Acid, Carboxy ¹⁴c in in Vivo Experimental Animal Models

Pharmacokinetic and Biodistribution Studies of (carboxy-¹⁴C) Cholic Acid in Non-Human Species

Pharmacokinetic and biodistribution studies utilizing (carboxy-¹⁴C) cholic acid are essential for elucidating how the body absorbs, distributes, metabolizes, and excretes this bile acid. nih.gov These in vivo studies in various animal models provide quantitative data on the movement and fate of cholic acid throughout the organism. nih.govsemanticscholar.org

Following administration, (carboxy-¹⁴C) cholic acid is rapidly absorbed and enters the enterohepatic circulation, a highly efficient process that recycles bile acids between the liver and intestine. wikipedia.org Studies in dogs have investigated the plasma clearance of intravenously injected tracer doses of ¹⁴C-cholic acid. The clearance profiles are significantly different between healthy animals and those with conditions like cholestasis or congenital portosystemic shunts, indicating that the measurement of its plasma clearance can be a valuable diagnostic tool. nih.gov However, the results are influenced not only by plasma clearance mechanisms but also by the efficiency of the enterohepatic circulation. nih.gov

Excretion of the ¹⁴C label from cholic acid primarily occurs via the feces, which is the main route for bile acid elimination. nih.govnih.gov In rabbits, urinary elimination of the radioactivity from injected cholic acid-24-¹⁴C was found to be less than 10% of the total dose administered. nih.gov The majority of the label is excreted in the feces, reflecting the small fraction of the bile acid pool that escapes intestinal reabsorption during each cycle. wikipedia.org The nature of the excreted fecal bile acids can be analyzed to understand the metabolic transformations that occur in the gut. nih.gov

| Parameter | Animal Model | Finding | Reference |

| Primary Excretion Route | Rabbits, Rats | Feces | nih.govnih.gov |

| Urinary Excretion | Rabbits | Less than 10% of the injected dose | nih.gov |

| Plasma Clearance | Dogs | Significantly different in healthy vs. diseased states (cholestasis, portosystemic shunt) | nih.gov |

The enterohepatic circulation dictates that the highest concentrations of ¹⁴C-cholic acid are found in the liver and the intestine. merckvetmanual.com After absorption from the intestine, the portal blood transports it directly to the liver, where it is efficiently extracted from circulation. merckvetmanual.com The liver then secretes the radiolabeled cholic acid into the bile, which is stored in the gallbladder and subsequently released into the small intestine to aid in digestion. wikipedia.orgnih.gov

The clearance of ¹⁴C-cholic acid from the plasma is largely dependent on hepatic uptake. nih.gov In healthy dogs, this process is rapid and efficient. However, in dogs with compromised liver function, such as those with portosystemic shunts (where portal blood bypasses the liver) or cholestasis (impaired bile flow), the clearance of ¹⁴C-cholic acid from the plasma is significantly delayed. nih.gov This demonstrates the liver's central role in the accumulation and subsequent elimination of cholic acid from the systemic circulation. The radiolabel is concentrated within the components of the enterohepatic system—liver, biliary tract, and intestines—until its eventual excretion.

Assessment of Endogenous Bile Acid Synthesis Rates in Animal Models Using ¹⁴C-Cholic Acid Tracer Dilution

The isotope dilution technique using ¹⁴C-cholic acid is a well-established method for determining bile acid pool size and synthesis rates in vivo without disrupting the enterohepatic circulation. researchgate.net This method involves administering a known amount of (carboxy-¹⁴C) cholic acid and then measuring the decay in the specific activity of cholic acid in bile samples collected over time.

The rate at which the specific activity of the ¹⁴C-cholic acid declines is proportional to the rate at which newly synthesized, unlabeled cholic acid enters the bile acid pool from the liver. By analyzing this dilution curve, researchers can calculate the total size of the cholic acid pool and its fractional turnover rate. The synthesis rate is then calculated as the product of the pool size and the fractional turnover rate. researchgate.net This technique has been instrumental in understanding how various physiological conditions, dietary interventions, and genetic modifications affect the regulation of bile acid production. researchgate.netnih.gov For instance, studies in mice have used ¹⁴C-cholate as a recovery standard when extracting fecal bile acids to quantify daily excretion, which must be matched by synthesis to maintain homeostasis. nih.gov

Investigation of Metabolic Fluxes and Compartmentation in Intact Organisms Using ¹⁴C-Cholic Acid

(Carboxy-¹⁴C) cholic acid is a valuable tool for studying metabolic fluxes and the compartmentation of bile acids within the body. creative-proteomics.com The movement of the ¹⁴C label through different physiological compartments—such as the plasma, liver, and intestinal lumen—can be tracked over time and analyzed using kinetic models.

Multicompartmental analysis of the plasma disappearance curves of intravenously injected ¹⁴C-cholic acid allows for the quantification of the rates of transfer between different body compartments. nih.gov For example, studies in swine have utilized two- and three-exponential plasma disappearance curves to model the kinetics of cholic acid. nih.gov These models can provide quantitative data on the excretory function of the liver and the dynamics of the enterohepatic circulation. nih.gov This approach helps to understand how cholic acid is partitioned between the systemic circulation and the much larger, rapidly circulating pool within the liver and intestine, providing insights into the efficiency of hepatic uptake and intestinal reabsorption. creative-proteomics.comresearchgate.net

Long-Term Metabolic Fate and Turnover of ¹⁴C-Cholic Acid in Animal Models

Long-term studies tracing the fate of (carboxy-¹⁴C) cholic acid provide critical information on the turnover rate of the bile acid pool and the metabolic transformations it undergoes. nih.gov The biological half-life of cholic acid, which reflects its turnover, can be determined by monitoring the decline of radioactivity in the bile acid pool over several days. nih.govnih.gov

In a study on rabbits, the half-life of cholic acid-24-¹⁴C was measured to assess how diet affects bile acid turnover. nih.gov Rabbits fed a sucrose-containing diet had a deoxycholic acid (a major metabolite of cholic acid) half-life of 9.7 days. In contrast, rabbits on a lactose-containing diet showed a prolonged half-life of 14.2 days, indicating a slower turnover and enhanced retention of steroids. nih.gov These long-term fate studies also confirm that the primary route of elimination is through fecal excretion. nih.gov Studies in rats fed cholic acid-24-¹⁴C have been used to characterize the turnover and chemical nature of the bile acids excreted in feces, distinguishing between the metabolism in germ-free versus conventional animals. nih.gov This highlights the role of gut microbiota in the long-term metabolic fate of cholic acid.

| Parameter | Animal Model | Dietary Condition | Half-Life (days) | Reference |

| Deoxycholic Acid Half-Life | Rabbit | Sucrose Diet | 9.7 | nih.gov |

| Deoxycholic Acid Half-Life | Rabbit | Lactose Diet | 14.2 | nih.gov |

Comparative Approaches and Advanced Methodologies in Cholic Acid, Carboxy ¹⁴c Research

Comparison of (carboxy-¹⁴C) Cholic Acid Tracers with Other Isotopic Forms (e.g., ¹³C, ²H, ³H) in Metabolic Research

The choice of isotopic tracer for metabolic research is dictated by the specific research question, the required sensitivity of detection, and safety considerations. Both radioactive isotopes like ¹⁴C and ³H, and stable isotopes such as ¹³C and ²H, have been employed in the study of cholic acid metabolism, each with distinct advantages and limitations. nih.gov

Historically, radiolabeled tracers, including (carboxy-¹⁴C) cholic acid, were the gold standard for determining bile acid synthesis and turnover due to their high sensitivity and the relative ease of detection of radioactivity. nih.gov The use of ¹⁴C provides a clear and unambiguous signal for tracing the metabolic fate of the cholic acid molecule. Studies have utilized [24-¹⁴C]cholic acid to investigate its conversion to deoxycholic acid, demonstrating the stability of the label during enterohepatic cycling. nih.gov

However, the primary drawback of radioactive tracers is the exposure of subjects to ionizing radiation, which limits their use, particularly in pediatric or longitudinal studies in healthy volunteers. nih.gov This has led to the increased adoption of stable isotope tracers, such as those labeled with ¹³C or ²H (deuterium). nih.govnih.gov Stable isotopes are non-radioactive and pose no radiation risk, making them safe for use in a wider range of human studies. nih.gov

Stable isotope dilution techniques, often coupled with mass spectrometry, allow for the measurement of cholic acid kinetics, including pool size, fractional turnover rate, and synthesis rate from small plasma samples. nih.gov For instance, [2,2,4,4-²H₄]cholic acid has been successfully used to determine these kinetic parameters in mice, rats, and humans. nih.gov

Tritiated (³H) cholic acid has also been used, sometimes in conjunction with ¹⁴C tracers in double-labeling studies. nih.gov However, ³H labels on the sterol nucleus can be unstable, with a significant fraction of the label potentially being lost during enterohepatic cycling and conversion to secondary bile acids. nih.gov In contrast, a side-chain ³H label, such as in [22,23-³H]cholic acid, has been shown to be biologically stable. nih.gov

The following table provides a comparative overview of different isotopic tracers used in cholic acid research:

| Isotopic Tracer | Advantages | Disadvantages | Primary Detection Method |

|---|---|---|---|

| (carboxy-¹⁴C) Cholic Acid | High sensitivity, straightforward detection. | Radioactivity exposure, limited use in certain populations. | Scintillation counting, Radiodetectors coupled with HPLC. |

| ¹³C-Cholic Acid | Non-radioactive, safe for all populations. | Requires more sensitive and expensive analytical equipment (mass spectrometry). | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). |

| ²H-Cholic Acid (Deuterated) | Non-radioactive, safe, can be used for kinetic studies. nih.gov | Potential for isotopic effects, requires mass spectrometry. | GC-MS, LC-MS. nih.gov |

| ³H-Cholic Acid (Tritiated) | High sensitivity. | Radioactivity exposure, potential for label instability depending on position. nih.gov | Scintillation counting. |

Integration of ¹⁴C-Cholic Acid Tracer Data with Mass Spectrometry-Based Metabolomics and Lipidomics

The integration of ¹⁴C-cholic acid tracer studies with advanced analytical platforms like mass spectrometry (MS)-based metabolomics and lipidomics offers a powerful approach to comprehensively map the metabolic fate of cholic acid. nih.govwayne.edu While the ¹⁴C label provides a means to track the molecule and its derivatives, high-resolution mass spectrometry provides detailed structural information for the identification of metabolites. nih.govwayne.edu

This combined approach is particularly useful in complex biological matrices where numerous metabolites may be present. wayne.edu The radioactive signal from ¹⁴C acts as a guide to pinpoint the retention times of cholic acid-derived metabolites in chromatographic separations, such as high-performance liquid chromatography (HPLC). wayne.edunih.gov This significantly simplifies the process of identifying target compounds within a complex chromatogram, reducing the interference from non-target molecules. nih.govwayne.edu

Once the ¹⁴C-labeled metabolites are located, high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) can be employed for their structural elucidation. nih.govnih.gov This allows for the identification of various biotransformation products of cholic acid, including conjugated forms (with taurine (B1682933) or glycine), as well as products of gut microbial metabolism. isotope.comukisotope.com

Recent advances in liquid chromatography-mass spectrometry (LC-MS) have made it a cornerstone technique for bile acid analysis due to its ability to separate isomers and its high sensitivity. nih.gov The application of targeted metabolomics using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allows for the sensitive and quantitative analysis of a large number of bile acids simultaneously. nih.gov When combined with ¹⁴C-cholic acid tracers, this approach can provide a dynamic and quantitative picture of cholic acid metabolism.

Computational Modeling and Simulation of Cholic Acid, (carboxy-¹⁴C) Tracer Kinetics

Computational modeling and simulation have become indispensable tools for interpreting the complex data generated from tracer kinetic studies. Physiologically based pharmacokinetic (PBPK) models, in particular, offer a mechanistic framework to simulate the metabolism and enterohepatic circulation of cholic acid. nih.govresearchgate.netnih.gov

These models are constructed based on physiological principles and experimental data, incorporating compartments that represent different organs and tissues involved in bile acid circulation, such as the liver, gallbladder, and different segments of the intestine. nih.govnih.gov Transfer coefficients within the model describe processes like blood flow, biotransformation (e.g., conjugation and deconjugation), and transport (active or passive). nih.gov

By incorporating data from (carboxy-¹⁴C) cholic acid tracer studies into these models, researchers can simulate the time-dependent changes in the concentration of the tracer and its metabolites in various compartments. nih.govnih.gov This allows for the estimation of key kinetic parameters and provides insights into how these parameters are altered in different physiological or pathological states. nih.govnih.gov

Future Directions and Emerging Research Perspectives for Cholic Acid, Carboxy ¹⁴c Tracer Studies

Unraveling Novel Pathways and Regulatory Networks using Advanced ¹⁴C-Cholic Acid Methodologies

While the primary pathways of cholic acid synthesis and metabolism are well-established, the full extent of its metabolic network and regulatory interactions is still being uncovered. nih.govscienceopen.com Advanced methodologies using ¹⁴C-cholic acid are crucial for this endeavor. As signaling molecules, bile acids modulate various metabolic processes, including their own synthesis, through complex signaling pathways. nih.govscienceopen.com

Future studies will likely employ ¹⁴C-cholic acid in combination with high-resolution mass spectrometry and liquid chromatography to trace the fate of the carboxy-¹⁴C label through previously uncharacterized biotransformation pathways. This can help in the identification and quantification of novel, low-abundance bile acid metabolites generated by both host enzymes and the gut microbiota. nih.gov The kinetic data obtained from these tracer studies provide an exceptional tool for investigating sterol metabolism in vivo. mdpi.com By measuring the rate of appearance of the ¹⁴C label in different metabolic pools, researchers can quantify the flux through these novel pathways under various physiological and pathological conditions, such as metabolic diseases or dysbiosis. iroatech.com This approach is essential for understanding how the cholic acid metabolic network is remodeled in disease states and in response to therapeutic interventions.

Potential for Integration with Systems Biology Approaches for Comprehensive Understanding

The integration of ¹⁴C-cholic acid tracer data with systems biology approaches represents a powerful strategy for achieving a holistic understanding of bile acid homeostasis. The kinetic parameters derived from tracer studies—such as synthesis rates, pool sizes, and turnover rates—provide critical quantitative data for the development and validation of computational models of metabolic networks. jci.org

Development of New Experimental Paradigms for ¹⁴C-Cholic Acid Tracer Applications

Innovation in experimental models is expanding the scope of what can be investigated using ¹⁴C-cholic acid. Beyond traditional in vivo studies in animals and humans, there is a growing emphasis on developing sophisticated in vitro and ex vivo systems that more accurately recapitulate human physiology.